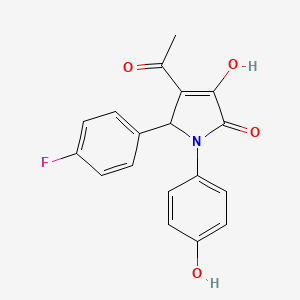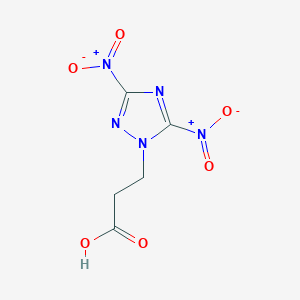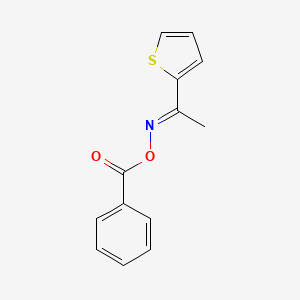
(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine with an aromatic aldehyde, such as 4-chlorobenzaldehyde, in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an aqueous medium, leading to the formation of the desired beta-carboline product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-aryl-2,3,4,9-tetrahydro-1H-beta-carbolines: These compounds share a similar beta-carboline structure but differ in the nature of the aryl group attached to the nitrogen atom.
Indole derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid have structural similarities but differ in their functional groups and biological activities.
Uniqueness
(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other beta-carbolines and indole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15ClN2O |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C18H15ClN2O/c19-13-7-5-12(6-8-13)18(22)21-10-9-15-14-3-1-2-4-16(14)20-17(15)11-21/h1-8,20H,9-11H2 |
InChI Key |
AUHKJUTZZQZQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nalpha-[(benzyloxy)carbonyl]-N-(2,3-dimethylphenyl)tryptophanamide](/img/structure/B11097793.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11097802.png)
![(5E)-2-anilino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11097804.png)


![2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide](/img/structure/B11097817.png)
![4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B11097828.png)

![4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11097837.png)
![(4E)-4-({[(4-chlorophenyl)carbamoyl]oxy}imino)-2,3-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B11097843.png)

![methyl N-[(4-methylphenyl)sulfonyl]-S-[(methylsulfanyl)methyl]cysteinate](/img/structure/B11097856.png)
![2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B11097858.png)
![[3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone](/img/structure/B11097861.png)
